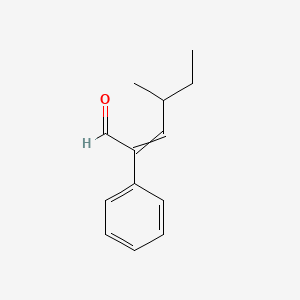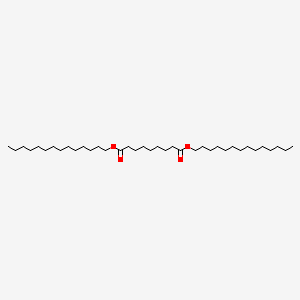
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₄. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a triazine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:
C3N3Cl3+C6H11NH2→C9H12Cl2N4+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the gradual addition of reactants and continuous removal of by-products to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of cyclohexylamine and dichlorotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the cyclohexyl group, making it less hydrophobic.
4,6-Diazido-N-cyclohexyl-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine, leading to different reactivity.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A highly energetic compound with different applications.
Uniqueness
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is unique due to its combination of chlorine atoms and a cyclohexyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Eigenschaften
CAS-Nummer |
27282-86-6 |
|---|---|
Molekularformel |
C9H12Cl2N4 |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13,14,15) |
InChI-Schlüssel |
NPYDPROENPLGBR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)


